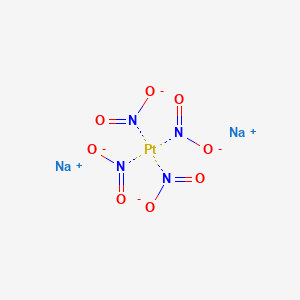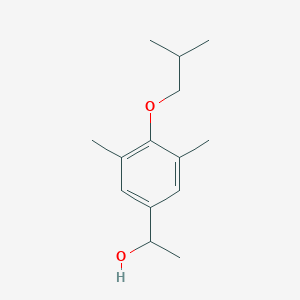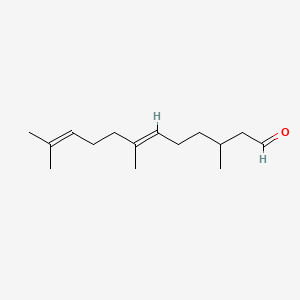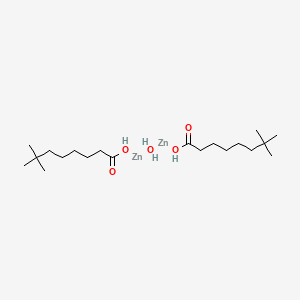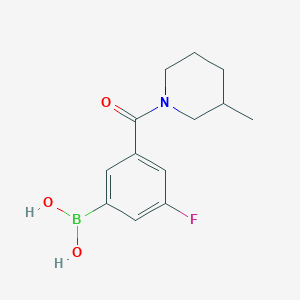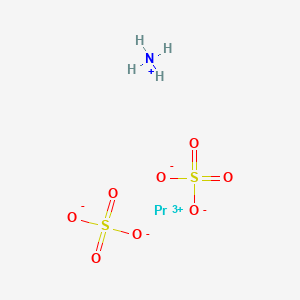
Ammonium praseodymium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium praseodymium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈PrS₂. It is a coordination compound that contains praseodymium, a rare earth element, in its +3 oxidation state. This compound is typically used in various chemical analyses and synthesis reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium praseodymium(3+) disulphate can be synthesized through the reaction of praseodymium(III) oxide or praseodymium(III) nitrate with ammonium sulfate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as dissolution, precipitation, filtration, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions: Ammonium praseodymium(3+) disulphate undergoes various types of chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form praseodymium(III) compounds.
Substitution: Ligand exchange reactions can occur, where the sulfate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as chloride, nitrate, or acetate in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium(III) compounds.
Substitution: Various praseodymium coordination compounds with different ligands.
Scientific Research Applications
Ammonium praseodymium(3+) disulphate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of praseodymium ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-tech devices, such as fluorescent lamps, glass polishing, and ceramics.
Mechanism of Action
The mechanism by which ammonium praseodymium(3+) disulphate exerts its effects involves the interaction of praseodymium ions with various molecular targets. These interactions can lead to changes in the electronic and structural properties of the target molecules, influencing their reactivity and function. The specific pathways and molecular targets depend on the context of the application, such as catalysis, imaging, or material science.
Comparison with Similar Compounds
- Ammonium neodymium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium yttrium(3+) disulphate
Comparison: Ammonium praseodymium(3+) disulphate is unique due to the specific properties of praseodymium, such as its electronic configuration and ionic radius. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds containing other rare earth elements.
Properties
CAS No. |
21995-33-5 |
|---|---|
Molecular Formula |
H4NO8PrS2 |
Molecular Weight |
351.08 g/mol |
IUPAC Name |
azanium;praseodymium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Pr/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI Key |
HYZRYPNPDNJBGI-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



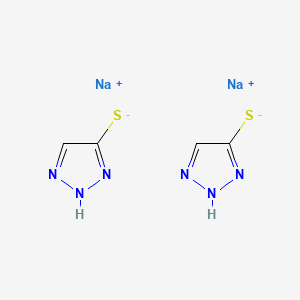
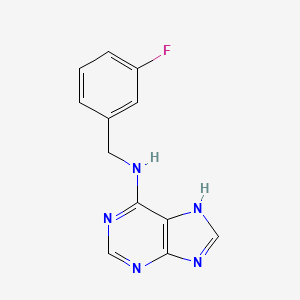
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

